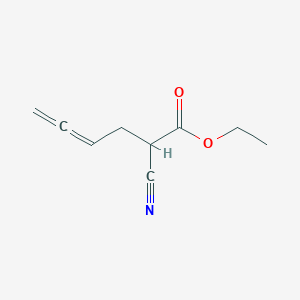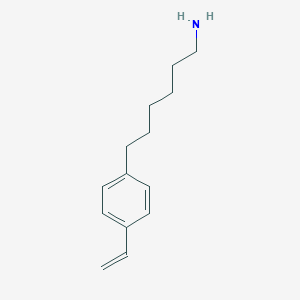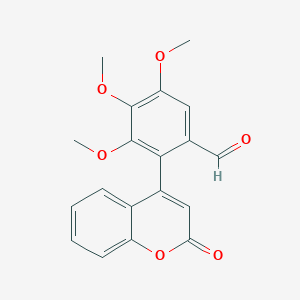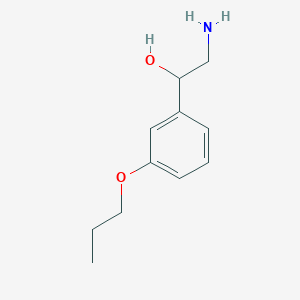
1-(Dichloroindiganyl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dichloroindiganyl)-N,N-dimethylmethanamine is a synthetic organic compound characterized by its unique chemical structure and properties. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry. Its molecular structure includes a dichloroindiganyl moiety attached to an N,N-dimethylmethanamine group, which contributes to its distinctive reactivity and functionality.
Métodos De Preparación
The synthesis of 1-(Dichloroindiganyl)-N,N-dimethylmethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dichloroindiganyl Moiety: This step involves the chlorination of indigo to introduce chlorine atoms at specific positions, forming the dichloroindiganyl intermediate.
Attachment of N,N-Dimethylmethanamine: The dichloroindiganyl intermediate is then reacted with N,N-dimethylmethanamine under controlled conditions to form the final compound.
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. These methods may also include purification steps like recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
1-(Dichloroindiganyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The dichloroindiganyl moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(Dichloroindiganyl)-N,N-dimethylmethanamine has found applications in various scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Mecanismo De Acción
The mechanism of action of 1-(Dichloroindiganyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The dichloroindiganyl moiety can interact with enzymes and receptors, modulating their activity. The N,N-dimethylmethanamine group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.
Comparación Con Compuestos Similares
1-(Dichloroindiganyl)-N,N-dimethylmethanamine can be compared with other similar compounds, such as:
1-(Chloroindiganyl)-N,N-dimethylmethanamine: This compound has a similar structure but with only one chlorine atom, leading to differences in reactivity and applications.
1-(Dichloroindiganyl)-N,N-diethylmethanamine:
This compound derivatives: Various derivatives with different substituents on the dichloroindiganyl moiety can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse scientific research and industrial applications.
Propiedades
Número CAS |
917601-94-6 |
|---|---|
Fórmula molecular |
C3H8Cl2InN |
Peso molecular |
243.82 g/mol |
Nombre IUPAC |
1-dichloroindiganyl-N,N-dimethylmethanamine |
InChI |
InChI=1S/C3H8N.2ClH.In/c1-4(2)3;;;/h1H2,2-3H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
DOVAHVMSYIZVFC-UHFFFAOYSA-L |
SMILES canónico |
CN(C)C[In](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid](/img/structure/B14210018.png)


![4-[(2-Phenylethenyl)sulfanyl]butan-1-OL](/img/structure/B14210045.png)
![1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-](/img/structure/B14210047.png)


![Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B14210082.png)

![Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]-](/img/structure/B14210090.png)
![[4-(4-Methoxyanilino)phenoxy]acetic acid](/img/structure/B14210094.png)
![Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate](/img/structure/B14210097.png)
![1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one](/img/structure/B14210107.png)
